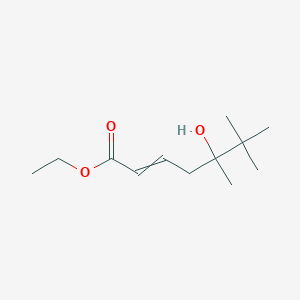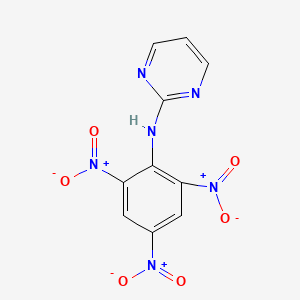
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine is a compound that features a pyrimidine ring substituted with a 2,4,6-trinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine typically involves the nitration of phenylpyrimidine derivatives. One common method is the reaction of 2,4,6-trinitrochlorobenzene with pyrimidin-2-amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures due to the explosive nature of trinitro compounds .
化学反应分析
Types of Reactions
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
作用机制
The mechanism of action of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2 . Additionally, it can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell death .
相似化合物的比较
Similar Compounds
- N-(2,4,6-trinitrophenyl)naphthalen-1-amine
- N-(2,4,6-trinitrophenyl)naphthalen-2-amine
- **N-(3-nitrophenyl
属性
CAS 编号 |
41230-68-6 |
|---|---|
分子式 |
C10H6N6O6 |
分子量 |
306.19 g/mol |
IUPAC 名称 |
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6N6O6/c17-14(18)6-4-7(15(19)20)9(8(5-6)16(21)22)13-10-11-2-1-3-12-10/h1-5H,(H,11,12,13) |
InChI 键 |
ITFOFXAVWYVZAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


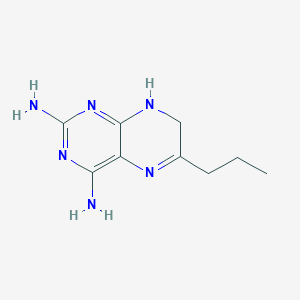
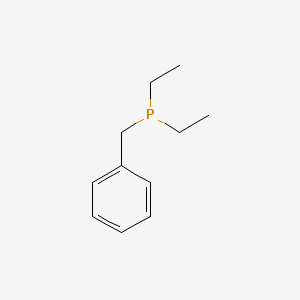
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


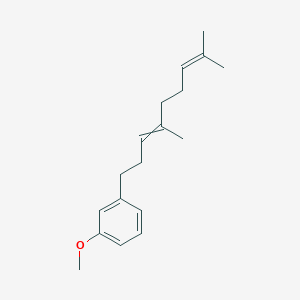
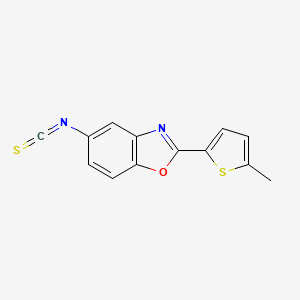

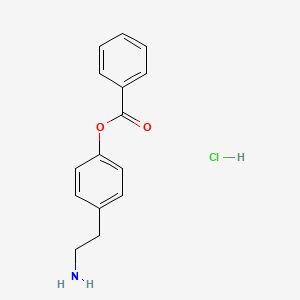
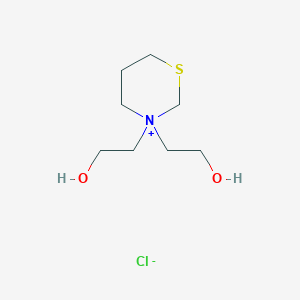
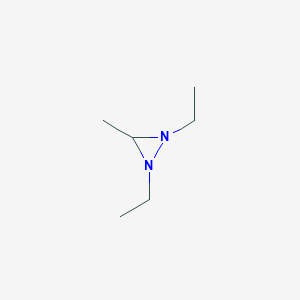
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
